(E)-pent-3-enoyl chloride
Description
“3-Pentenoyl chloride, (3E)-” is a chemical compound with the molecular formula C5H7ClO. It has an average mass of 118.562 Da and a monoisotopic mass of 118.018539 Da . It is also known by other names such as (3E)-3-Pentenoyl chloride, (3E)-PENT-3-ENOYL CHLORIDE, and (E)-pent-3-enoyl chloride .
Molecular Structure Analysis
The molecular structure of “3-Pentenoyl chloride, (3E)-” consists of a five-carbon chain with a double bond between the third and fourth carbons, and a carbonyl chloride group attached to the third carbon . This structure gives the compound its unique properties and reactivity.Mechanism of Action
Safety and Hazards
“3-Pentenoyl chloride, (3E)-” is classified as a flammable liquid (Category 3, H226), and it is toxic if inhaled (Acute toxicity, Category 3, Inhalation, H331). It causes severe skin burns and eye damage (Skin corrosion, Category 1B, H314), and it is harmful to aquatic life with long-lasting effects (Chronic aquatic toxicity, Category 3, H412) .
Relevant Papers Unfortunately, the search results did not provide any specific papers related to “3-Pentenoyl chloride, (3E)-”. For a more comprehensive analysis, access to scientific literature databases would be required .
Properties
IUPAC Name |
(E)-pent-3-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTVOOGSAIOBAR-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312659 | |
Record name | (3E)-3-Pentenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17066-20-5 | |
Record name | (3E)-3-Pentenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17066-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pentenoyl chloride, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-3-Pentenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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